molecular formula C10H16O5 B1617804 Diethyl 2,2-dimethyl-3-oxosuccinate CAS No. 5447-64-3

Diethyl 2,2-dimethyl-3-oxosuccinate

Cat. No.: B1617804
CAS No.: 5447-64-3
M. Wt: 216.23 g/mol
InChI Key: JLCIFXYVIHWGNY-UHFFFAOYSA-N
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Description

Diethyl 2,2-dimethyl-3-oxosuccinate is an organic compound with the molecular formula C10H16O5. It is a diester derivative of oxosuccinic acid, characterized by the presence of two ethyl ester groups and a ketone functional group. This compound is commonly used in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2,2-dimethyl-3-oxosuccinate can be synthesized through various methods. One common approach involves the Claisen condensation reaction between diethyl oxalate and isobutyraldehyde in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions in an ethanol solvent, yielding this compound as the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2-dimethyl-3-oxosuccinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can react with the ester groups under acidic or basic conditions.

Major Products

    Oxidation: this compound can be oxidized to form diethyl 2,2-dimethyl-3-oxosuccinic acid.

    Reduction: Reduction yields diethyl 2,2-dimethyl-3-hydroxybutanedioate.

    Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 2,2-dimethyl-3-oxosuccinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2,2-dimethyl-3-oxosuccinate involves its reactivity as a ketoester. The compound can participate in various chemical reactions due to the presence of both ester and ketone functional groups. These reactions often involve nucleophilic attack on the carbonyl carbon, leading to the formation of new bonds and the generation of diverse products. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-methyl-3-oxosuccinate
  • Diethyl 2-cyano-3-oxosuccinate
  • Diethyl oxalpropionate

Uniqueness

Diethyl 2,2-dimethyl-3-oxosuccinate is unique due to the presence of two methyl groups on the central carbon atom, which imparts steric hindrance and influences its reactivity. This structural feature distinguishes it from other similar compounds and affects its behavior in chemical reactions .

Properties

IUPAC Name

diethyl 2,2-dimethyl-3-oxobutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O5/c1-5-14-8(12)7(11)10(3,4)9(13)15-6-2/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCIFXYVIHWGNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C(C)(C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80280085
Record name diethyl 2,2-dimethyl-3-oxobutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80280085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5447-64-3
Record name NSC15402
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15402
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl 2,2-dimethyl-3-oxobutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80280085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diethyl 2,2-dimethyl-3-oxosuccinate
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